molecular formula C21H20F3N3O4S B2500527 1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 924568-34-3

1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

Cat. No.: B2500527
CAS No.: 924568-34-3
M. Wt: 467.46
InChI Key: MXYBBMJXJLKKOF-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a useful research compound. Its molecular formula is C21H20F3N3O4S and its molecular weight is 467.46. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Computational Analysis

Two new compounds related to the requested chemical structure have been synthesized, focusing on the crystal structure and computational analysis. The compounds exhibit interesting intermolecular hydrogen bonds contributing to the crystal packing, with Hirshfeld surface analysis revealing the nature of intermolecular contacts. Computational density functional theory (DFT) calculations have been carried out to identify reactive sites for electrophilic and nucleophilic nature, showcasing their potential for further scientific research applications in materials science and pharmaceutical development (Kumara et al., 2017).

Anticancer Potential

Research has synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. The compounds demonstrated strong anticancer activity relative to doxorubicin, highlighting their potential as novel anticancer agents. This research underscores the versatility of piperidine derivatives in developing new therapeutic agents (Rehman et al., 2018).

Synthesis and Biological Evaluation

A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized, showcasing significant biological activity. These compounds were screened against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies, revealing their potential as bioactive molecules for treating various diseases (Khalid et al., 2016).

Antibacterial Activity

The synthesized N-substituted derivatives of certain piperidine compounds were screened for antibacterial activity. These compounds displayed moderate to significant activity against both Gram-negative and Gram-positive bacteria, suggesting their application in developing new antibacterial agents (Khalid et al., 2016).

Properties

IUPAC Name

5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O4S/c1-30-17-6-8-18(9-7-17)32(28,29)27-12-10-15(11-13-27)20-25-19(26-31-20)14-2-4-16(5-3-14)21(22,23)24/h2-9,15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYBBMJXJLKKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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